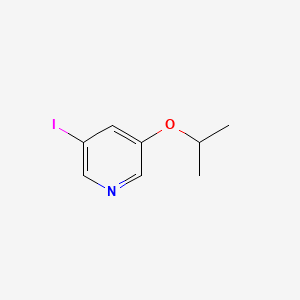

3-Iodo-5-isopropoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10INO |

|---|---|

Molecular Weight |

263.08 g/mol |

IUPAC Name |

3-iodo-5-propan-2-yloxypyridine |

InChI |

InChI=1S/C8H10INO/c1-6(2)11-8-3-7(9)4-10-5-8/h3-6H,1-2H3 |

InChI Key |

DEZUVVFCIZZFQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=CN=C1)I |

Origin of Product |

United States |

Reactivity and Transformational Pathways of 3 Iodo 5 Isopropoxypyridine Derivatives

Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net The 3-iodo-5-isopropoxypyridine core is an excellent substrate for these transformations due to the high reactivity of the C-I bond.

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by reacting an organoboron species with an organic halide or triflate. libretexts.orgyoutube.com This reaction is widely used in the pharmaceutical industry for synthesizing biaryl and heteroaryl-aryl structures, often found in biologically active molecules. mdpi.comnih.gov For derivatives of this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine (B92270) ring.

The catalytic cycle generally involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com Challenges in the coupling of halopyridines can arise from the Lewis basic pyridine nitrogen binding to the palladium catalyst, which can inhibit reactivity. nih.gov However, careful selection of ligands and reaction conditions can overcome this issue. The reactivity of organic halides in Suzuki couplings typically follows the order I > OTf > Br > Cl. libretexts.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Component | Example Reagents/Conditions | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Arylboronic acid, Alkyl pinacol (B44631) boronic ester | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst for C-C bond formation |

| Ligand | PPh₃, Ad₂PⁿBu | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, LiOᵗBu | Activates the organoboron reagent |

| Solvent | Dioxane/H₂O, DMF, Toluene | Solubilizes reactants |

Research on polychlorinated pyridines has demonstrated that exhaustive alkylation can be achieved using specific conditions, such as employing lithium tert-butoxide as the base and a bulky phosphine (B1218219) ligand like Ad₂PⁿBu (di(1-adamantyl)-n-butylphosphine). nih.gov These findings suggest that similar strategies could be applied to this compound for the efficient synthesis of 3-alkyl-5-isopropoxypyridines.

The Sonogashira coupling is a highly effective method for forming a bond between an sp² carbon of an aryl or vinyl halide and an sp carbon of a terminal alkyne. nih.govscirp.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base that also serves as the solvent. scirp.orgwikipedia.org The reaction provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of natural products, polymers, and biologically active molecules. nih.govsemanticscholar.org

For this compound, the Sonogashira reaction allows for the direct introduction of an alkynyl substituent at the 3-position. The reactivity of the halide partner is crucial, with iodides being significantly more reactive than bromides or chlorides, allowing for selective couplings under milder conditions. nrochemistry.comlibretexts.org Studies on the Sonogashira coupling of 2-amino-3-bromopyridines have established optimized conditions that afford high yields of the corresponding 2-amino-3-alkynylpyridines. scirp.orgsemanticscholar.org These conditions are directly translatable to this compound, which is expected to exhibit even greater reactivity.

Table 2: Optimized Conditions for Sonogashira Coupling of 3-Halopyridines

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) | semanticscholar.org |

| Ligand | PPh₃ (5.0 mol%) | semanticscholar.org |

| Co-catalyst | CuI (5.0 mol%) | semanticscholar.org |

| Base | Et₃N | semanticscholar.org |

| Solvent | DMF | semanticscholar.org |

| Temperature | 100°C | semanticscholar.org |

| Typical Yields | 72% - 96% | semanticscholar.org |

The resulting 3-alkynyl-5-isopropoxypyridine derivatives can serve as versatile precursors for further transformations, such as the synthesis of more complex heterocyclic systems.

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The intramolecular variant of this reaction is a powerful tool for constructing cyclic and polycyclic systems, including fused heterocycles. organicreactions.orgwikipedia.org This strategy has been successfully applied to pyridine derivatives to synthesize complex fused ring systems like pyrazolo[3,4-b]pyridines. rsc.orgrsc.org

For a derivative of this compound to undergo a Heck-type cyclization, it must first be functionalized with a pendant alkene moiety. The reaction proceeds via oxidative addition of the C-I bond to Pd(0), followed by an intramolecular migratory insertion of the alkene into the carbon-palladium bond. A subsequent β-hydride elimination step forms the cyclic product and regenerates the palladium catalyst. wikipedia.org

An efficient method for synthesizing 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines utilizes an intramolecular Heck reaction of imine derivatives of β-halovinyl/aryl aldehydes. rsc.org This palladium acetate-catalyzed reaction, using Xantphos as a ligand, proceeds in good yields. rsc.org This demonstrates the feasibility of using Heck cyclizations on appropriately substituted pyridine precursors to build intricate molecular architectures. The reaction is often highly regioselective, favoring the formation of sterically less strained ring systems. rsc.org

The Negishi and Stille couplings represent other important palladium-catalyzed methods for C-C bond formation.

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron or organotin counterparts. wikipedia.org This heightened reactivity allows for couplings to occur under milder conditions and can be particularly useful for less reactive substrates. However, organozinc reagents are sensitive to moisture and air, requiring stringent anhydrous reaction conditions. wikipedia.org This method is highly effective for joining complex intermediates in total synthesis. wikipedia.org

The Stille reaction employs organotin (stannane) reagents. wikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups. wikipedia.orguwindsor.ca However, a significant drawback is the high toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.org

For this compound, both couplings are viable options for introducing alkyl, alkenyl, or aryl groups. However, studies on other heterocyclic systems, such as isothiazoles, have shown that couplings at positions adjacent to the heteroatom can sometimes be challenging and may lack regiocontrol, which should be a consideration when planning a synthetic route. rsc.org

Radical Functionalization Methodologies

Beyond traditional cross-coupling, radical-mediated reactions offer alternative and powerful pathways for molecular functionalization. nih.gov These methods, often initiated by photoredox or other catalytic systems, can create carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com

For derivatives of this compound, radical functionalization could be employed in several ways. For instance, after an initial cross-coupling reaction to install an alkene or alkyne, a radical species could be generated and added across the unsaturated bond. This can initiate cascade reactions, leading to the incorporation of multiple functional groups in a single step (trifunctionalization). mdpi.com Such pathways can involve subsequent group or hydrogen atom transfer, cyclization, or radical coupling to build molecular complexity rapidly. mdpi.com

For example, a CF₃ radical can be added to an alkynol to generate an alkenyl radical, which can then undergo further transformations like 1,5-hydrogen atom transfer (HAT) followed by cyclization and C-C bond cleavage. mdpi.com While not directly applied to this compound in the reviewed literature, these modern synthetic methodologies represent a frontier for creating novel derivatives from this scaffold.

Electrophilic and Nucleophilic Substitution Processes

The reactivity of the this compound ring is governed by a complex interplay of electronic effects from the ring nitrogen, the isopropoxy substituent, and the iodo group. The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (SEAr) and directs incoming electrophiles primarily to the 3- and 5-positions. youtube.comquora.com Conversely, it activates the 2-, 4-, and 6-positions for nucleophilic attack. quimicaorganica.org

The 5-isopropoxy group is an ortho-, para-directing activator due to its electron-donating resonance effect. This effect enhances the electron density at the 2-, 4-, and 6-positions. The 3-iodo group, like other halogens, is a deactivating, ortho-, para-directing group.

For electrophilic substitution , the combined effects suggest that the pyridine ring is generally deactivated. The ring nitrogen directs towards position 3 (already occupied) and 5 (occupied), the isopropoxy group directs towards positions 2, 4, and 6, and the iodo group directs towards positions 2 and 4. Therefore, electrophilic attack is most likely to occur at the 2-, 4-, or 6-positions, though harsh reaction conditions are often necessary for electrophilic substitutions on pyridine rings. nih.govchemrxiv.org

For nucleophilic aromatic substitution (SNAr) , the reaction is most facile at positions activated by the ring nitrogen (positions 2 and 4). The iodine at the 3-position is not ideally situated for a standard addition-elimination SNAr mechanism, which relies on the stabilization of a Meisenheimer intermediate by the heteroatom. quimicaorganica.org Consequently, direct displacement of the 3-iodo group via a classic SNAr pathway is challenging and typically requires highly activated substrates or very strong nucleophiles. Alternative mechanisms, such as those involving pyridyne intermediates, are possible but often lead to mixtures of regioisomers. However, studies on other 3-halopyridines have shown that substitution can occur regioselectively without evidence of pyridyne intermediates, particularly under microwave irradiation. sci-hub.se

Carbon-Heteroatom Bond Forming Reactions

The carbon-iodine bond at the 3-position is a key functional handle for introducing a variety of heteroatom-containing groups through transition-metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction couples aryl halides, such as this compound, with a wide range of primary and secondary amines in the presence of a palladium catalyst, a phosphine ligand, and a base. acsgcipr.orgjk-sci.com The choice of ligand is crucial for reaction efficiency, with bulky, electron-rich phosphine ligands often being required for challenging substrates like heteroaryl chlorides. jk-sci.com While specific examples for this compound are not extensively documented, the successful amination of 3-iodopyridine (B74083) demonstrates the feasibility of this transformation at the 3-position of the pyridine ring. nih.gov

| Reaction | Aryl Halide | Amine | Catalyst/Ligand | Base | Conditions | Product | Yield |

| Amination | 3-Iodopyridine | Pyridin-3-amine | Ni(acac)₂ / Phenylboronic Ester | K₃PO₄ | Toluene, 110°C | N-(pyridin-3-yl)pyridin-3-amine | 83% nih.gov |

| Amination | 1-Iodo-3,5-dimethylbenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic Ester | K₃PO₄ | Toluene, 110°C | N-(3,5-dimethylphenyl)-4-methylaniline | 97% nih.gov |

This table presents data for related substrates to illustrate the general applicability of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr) with Diverse Nucleophiles (O-, N-, S-centered)

As previously noted, the 3-position of the pyridine ring is not highly activated towards traditional SNAr reactions. quimicaorganica.org However, under specific conditions, such as microwave heating, the direct displacement of halides from the 3-position can be achieved with various nucleophiles. sci-hub.se These reactions provide an alternative to metal-catalyzed methods for forming C-O, C-N, and C-S bonds. The efficiency of these substitutions on the this compound scaffold would depend on the nucleophilicity of the attacking species and the reaction conditions employed. Studies on 3-iodopyridine show successful substitutions with sulfur, oxygen, and carbon nucleophiles, suggesting the potential for similar reactivity with the isopropoxy-substituted analogue. sci-hub.se

| Nucleophile Type | Aryl Halide | Nucleophile | Solvent | Conditions | Product | Yield |

| S-centered | 3-Iodopyridine | Sodium thiophenoxide | NMP | Microwave, 110°C, 3 min | 3-(Phenylthio)pyridine | 99% sci-hub.se |

| O-centered | 3-Iodopyridine | Sodium phenoxide | HMPA | Microwave, 180°C, 10 min | 3-Phenoxypyridine | 82% sci-hub.se |

| O-centered | 3-Iodopyridine | Benzyl alcohol | NMP | Microwave, 200°C, 15 min | 3-(Benzyloxy)pyridine | 80% sci-hub.se |

This table presents data for the parent 3-iodopyridine to illustrate the potential scope of SNAr reactions.

Palladium-Catalyzed Carbonylation and Alkoxycarbonylation

Palladium-catalyzed carbonylation reactions are fundamental transformations that introduce a carbonyl group into an organic molecule by reacting an aryl halide with carbon monoxide and a nucleophile. researchgate.netnih.gov When an alcohol is used as the nucleophile, the process is termed alkoxycarbonylation and results in the formation of an ester. organic-chemistry.orgrsc.org This methodology allows the conversion of the C-I bond in this compound into a carboxylic acid ester or amide functionality. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), often in combination with a phosphine ligand, a base, and a source of carbon monoxide. nih.gov The versatility of this reaction has been demonstrated in the synthesis of complex molecules and various heterocyclic systems. rsc.orgnih.gov

| Reaction Type | Aryl Halide | Nucleophile | Catalyst/Ligand | Conditions | Product |

| Alkoxycarbonylation | Aryl Iodide | R-OH | Pd(OAc)₂ / Phosphine Ligand | CO pressure, Base, Solvent, Heat | Aryl-COOR |

| Aminocarbonylation | Aryl Iodide | R₂NH | PdCl₂(PPh₃)₂ | CO pressure, Base, Solvent, Heat | Aryl-CONR₂ |

This table outlines the general conditions for palladium-catalyzed carbonylation reactions applicable to aryl iodides.

Copper-Catalyzed Trifluoromethylation Studies

The introduction of a trifluoromethyl (CF₃) group can significantly alter the physicochemical properties of a molecule, making it a valuable modification in medicinal chemistry. nih.gov Copper-catalyzed trifluoromethylation has emerged as an efficient method for this purpose. nih.govbeilstein-journals.org Research has demonstrated the successful copper-catalyzed trifluoromethylation of various alkoxy-substituted iodopyridines. nih.govresearchgate.net A typical protocol involves heating the aryl iodide with a trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (TMSCF₃), in the presence of a copper(I) iodide catalyst and a ligand like phenanthroline. nih.gov This method is effective for a range of substituted iodopyridines, indicating its likely applicability to this compound. semanticscholar.org

| Substrate | Catalyst | Ligand | CF₃ Source | Reagents | Conditions | Product | Yield |

| 3-Iodo-2-methoxypyridine | CuI (20 mol%) | Phenanthroline (20 mol%) | TMSCF₃ (3 eq.) | KF (3 eq.), B(OMe)₃ (3 eq.) | DMSO, 60°C | 2-Methoxy-3-(trifluoromethyl)pyridine | 51% nih.gov |

| 5-Iodo-2-methoxypyridine | CuI (20 mol%) | Phenanthroline (20 mol%) | TMSCF₃ (3 eq.) | KF (3 eq.), B(OMe)₃ (3 eq.) | DMSO, 60°C | 2-Methoxy-5-(trifluoromethyl)pyridine | 55% nih.gov |

| 3-Iodo-4-isopropoxypyridine | CuI (20 mol%) | Phenanthroline (20 mol%) | TMSCF₃ (3 eq.) | KF (3 eq.), B(OMe)₃ (3 eq.) | DMSO, 60°C | 4-Isopropoxy-3-(trifluoromethyl)pyridine | 43% nih.gov |

This table presents data for structurally related alkoxy-iodopyridines from a systematic study on copper-catalyzed trifluoromethylation.

Phosphonation Reactions via Lewis Acid Activation

The formation of carbon-phosphorus bonds is crucial for synthesizing phosphonate (B1237965) esters, which are important intermediates in organic synthesis. The Hirao cross-coupling reaction is a palladium-catalyzed method for coupling aryl halides with dialkyl phosphites or other P(O)H compounds. nih.govwikipedia.orgmdpi.com While the classic Michaelis-Arbuzov reaction often requires harsh conditions, transition metal-catalyzed variants offer a milder alternative. acs.org The Hirao reaction typically involves a palladium catalyst, a base, and sometimes a supporting ligand. nih.govnih.gov Although the term "Lewis acid activation" can refer to certain phosphonation methods, acs.orgrsc.org the most common and direct route from an aryl iodide is the palladium-catalyzed Hirao coupling. This reaction has been successfully applied to various heteroaryl halides, including bromopyridines, demonstrating its potential for the phosphonation of this compound. nih.gov

| Reaction | Aryl Halide | P-Reagent | Catalyst/Ligand | Base | Conditions | Product |

| Hirao Coupling | Aryl Bromide/Iodide | (RO)₂P(O)H | Pd(OAc)₂ / dppf | Et₃N | DMF, 110°C | Diethyl arylphosphonate |

| Hirao Coupling | 2-Bromopyridine | (i-Pr)₂P(O)H | Pd₂(dba)₃ / dppp | DBU | Toluene, 100°C | Diisopropyl (pyridin-2-yl)phosphonate |

This table outlines general conditions and an example of the Hirao reaction on a related heteroaryl halide.

Chemoselectivity and Regioselectivity in Complex Reaction Systems

The pyridine nucleus is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. stackexchange.comyoutube.comyoutube.com The substituents at the 3 and 5 positions of this compound further modulate this reactivity, creating a nuanced landscape for chemical transformations.

The electronic properties of the substituents on the pyridine ring are paramount in dictating the regioselectivity of a reaction. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. stackexchange.com

The iodo group at the C-3 position is primarily an electron-withdrawing group through its inductive effect (-I). Halogens also possess a weak, deactivating positive mesomeric effect (+M), but the inductive effect is generally more significant in influencing the reactivity of the ring. The C-I bond is the most reactive site for many common transformations, especially transition-metal-catalyzed cross-coupling reactions, due to its lower bond dissociation energy compared to C-Br, C-Cl, or C-H bonds. nih.gov

In nucleophilic aromatic substitution (SNAr) reactions, the pyridine nitrogen directs incoming nucleophiles to the C-2, C-4, and C-6 positions by stabilizing the negative charge in the Meisenheimer intermediate. stackexchange.comyoutube.com The presence of the electron-donating isopropoxy group at C-5 would generally be expected to slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, the precise regioselectivity will depend on the nature of the nucleophile and the reaction conditions. Attack at C-2 or C-6 would be electronically favored due to stabilization from the ring nitrogen.

In electrophilic aromatic substitution , the pyridine ring is strongly deactivated. youtube.com Any reaction would be expected to occur at the positions least deactivated by the ring nitrogen, which are C-3 and C-5. Since both positions are already substituted in the parent molecule, electrophilic attack on the ring itself is highly unlikely without further activation.

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the reaction will almost exclusively occur at the C-3 position, leveraging the reactive C-I bond. researchgate.netresearchgate.netnih.gov The isopropoxy group at C-5 will have a secondary electronic influence on the reaction rate but will not change the site of reaction. The electron-donating nature of the isopropoxy group can increase the electron density at the C-3 carbon, which may slightly retard the rate of oxidative addition, the typically rate-determining step in many cross-coupling cycles.

Reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a critical role in controlling the outcome of reactions involving this compound derivatives, particularly in preventing side reactions and achieving high selectivity.

In Suzuki-Miyaura cross-coupling reactions , the choice of palladium catalyst and ligand is crucial. For instance, sterically hindered phosphine ligands can promote efficient oxidative addition and reductive elimination, leading to higher yields of the coupled product. The base is also a key parameter; inorganic bases like potassium carbonate or cesium carbonate are commonly employed to facilitate the transmetalation step. researchgate.netnih.gov The solvent system, often a mixture of an organic solvent like dioxane or DME with water, is selected to ensure the solubility of both the organic substrate and the inorganic base. researchgate.net

| Reaction | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 |

| Suzuki Coupling | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 88 |

| Suzuki Coupling | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |

This is a representative table based on general knowledge of Suzuki reactions on similar iodo-heterocyclic compounds and is for illustrative purposes.

For Sonogashira coupling , which forms a carbon-carbon bond between the C-3 position and a terminal alkyne, a palladium catalyst is used in conjunction with a copper(I) co-catalyst. The choice of base, typically an amine like triethylamine (B128534) or diisopropylethylamine, is critical as it also often serves as the solvent. The reaction conditions must be carefully controlled to prevent homo-coupling of the alkyne (Glaser coupling).

| Reaction | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Yield (%) |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 85 |

| Sonogashira Coupling | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | CuI | DIPEA | 90 |

| Sonogashira Coupling | 1-Heptyne | Pd(dppf)Cl₂ | CuI | Piperidine | 82 |

This is a representative table based on general knowledge of Sonogashira reactions on similar iodo-heterocyclic compounds and is for illustrative purposes.

The temperature and reaction time are also critical parameters. Higher temperatures can sometimes lead to decomposition or the formation of byproducts, while insufficient time will result in incomplete conversion. The inert atmosphere under which these reactions are typically run is essential to prevent the degradation of the often air-sensitive catalysts.

Catalytic Applications of 3 Iodo 5 Isopropoxypyridine and Its Derivatives in Organic Transformations

Role as a Precursor for Advanced Ligand Systems

The transformation of 3-iodo-5-isopropoxypyridine into highly specialized ligands is a cornerstone of its catalytic relevance. These ligands are designed to coordinate with metal centers, thereby creating catalysts with enhanced performance for specific organic reactions.

N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic catalysis, prized for their strong σ-donating properties and steric tuneability, which stabilize metal centers and promote catalytic activity. beilstein-journals.org While direct synthesis from this compound is not prominently documented, a highly plausible synthetic pathway can be constructed based on established methods.

The initial step would involve the conversion of the iodo-group into an amino group via a palladium-catalyzed Buchwald-Hartwig amination, a reaction known to be effective for halo-pyridines. rsc.orgorganic-chemistry.org This would yield 3-amino-5-isopropoxypyridine. This amino-pyridine derivative can then serve as a key building block for the synthesis of an NHC precursor, typically an imidazolium (B1220033) salt. beilstein-journals.orgbeilstein-journals.org For example, the reaction of the aminopyridine with a glyoxal (B1671930) and an appropriate aniline, followed by cyclization and dehydration, is a common route to form the imidazole (B134444) ring. beilstein-journals.org The resulting N-pyridyl substituted imidazolium salt is the direct precursor that can be deprotonated to generate the active NHC ligand, ready for coordination to a metal catalyst. The synthesis of such precursors is a critical step in developing new catalysts for a variety of transformations. sioc-journal.cnacs.org

Phosphine (B1218219) ligands are fundamental in catalysis, and the introduction of a pyridine (B92270) moiety can create bidentate or "pincer" ligands that offer unique coordination geometries and electronic properties to a metal center. sioc-journal.cn this compound is an excellent starting material for the synthesis of such ligands. A direct and efficient method is the palladium-catalyzed cross-coupling phosphination reaction. nih.gov

In a typical procedure, this compound can be reacted with a secondary phosphine, such as diphenylphosphine (B32561) or dicyclohexylphosphine, in the presence of a palladium catalyst (e.g., a complex with a specialized ligand like di(1-adamantyl)-n-butylphosphine) and a base. This reaction directly forms a C-P bond at the 3-position of the pyridine ring, yielding a 3-(phosphino)-5-isopropoxypyridine derivative. This modular approach allows for the synthesis of a library of phosphine ligands with varying steric and electronic properties by simply changing the phosphine coupling partner. nih.gov These pyridine-phosphine ligands are valuable in a range of catalytic reactions, including other cross-coupling processes. sioc-journal.cn

Incorporation into Catalytic Cycles

Beyond its role as a ligand precursor, this compound is frequently used as a substrate that directly enters the catalytic cycle of various metal-catalyzed reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition, which is often the initial step in cross-coupling catalysis.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mt.commdpi.com this compound, as an organohalide, is an ideal coupling partner in several of these key transformations.

Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organohalides. This compound can be effectively coupled with a wide range of aryl- or vinyl-boronic acids or their esters in the presence of a palladium catalyst and a base. mt.comresearchgate.net This provides a straightforward route to 3-aryl-5-isopropoxypyridines, which are important structural motifs in pharmaceuticals and materials science. The reaction generally shows good tolerance to various functional groups on the boronic acid partner. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comorganic-chemistry.org The coupling of this compound with various terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields 3-(alkynyl)-5-isopropoxypyridines. researchgate.netbeilstein-journals.org This method is highly valuable for accessing conjugated enyne systems and functionalized heterocyclic alkynes. sioc-journal.cnnih.gov

Buchwald-Hartwig Amination: This is a vital method for forming C-N bonds. Research has shown that related isomers, such as 4-chloro-5-iodo-2-isopropoxypyridine, undergo successful Buchwald-Hartwig amination with anilines. rsc.org By analogy, this compound can be coupled with primary or secondary amines, amides, or carbamates using a palladium catalyst with specialized phosphine ligands (e.g., rac-BINAP or XPhos) to produce 3-amino-5-isopropoxypyridine derivatives. organic-chemistry.orgrsc.org

Table 1: Palladium-Catalyzed Cross-Coupling Reactions with Pyridine Substrates

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, Ligand, Base | 3-Aryl-5-isopropoxypyridine | researchgate.netcommonorganicchemistry.com |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 3-Alkynyl-5-isopropoxypyridine | nrochemistry.combeilstein-journals.org |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂, rac-BINAP, Cs₂CO₃ | 3-(Arylamino)-5-isopropoxypyridine | rsc.orgrsc.org |

Copper catalysis offers a cost-effective and often complementary alternative to palladium-based methods. nih.gov Alkoxy-substituted iodopyridines, including isomers structurally similar to this compound, have been shown to be effective substrates in copper-catalyzed reactions. A key example is the trifluoromethylation reaction, which is of high interest in medicinal chemistry for introducing the CF₃ group to enhance metabolic stability and bioavailability of drug candidates.

In a typical process, an iodo-alkoxypyridine is reacted with a trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (TMSCF₃), in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a ligand like 1,10-phenanthroline. This method allows for the direct installation of a trifluoromethyl group onto the pyridine ring.

Table 2: Copper-Catalyzed Trifluoromethylation of an Iodopyridine Derivative

| Substrate | Reagents | Catalyst System | Product | Ref. |

|---|---|---|---|---|

| 3-Iodo-4-isopropoxypyridine | TMSCF₃, KF, B(OMe)₃ | CuI, 1,10-phenanthroline | 4-Isopropoxy-3-(trifluoromethyl)pyridine | nih.gov |

Rhodium and iridium complexes are exceptionally effective catalysts for reactions like hydrogenation, hydroformylation, and C-H activation. The performance of these catalysts is heavily dependent on the ligands coordinated to the metal center. Pyridine-containing ligands, which can be synthesized from precursors like this compound, play a crucial role in modulating the catalytic activity and selectivity.

Once this compound is converted into a phosphine or NHC ligand as described in section 4.1, these ligands can be complexed with rhodium or iridium precursors (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂). The resulting complexes often exhibit high catalytic efficiency. For instance, rhodium complexes bearing pyridine-phosphine ligands are known to be active in the hydroformylation of olefins, while iridium complexes with similar ligands are used in asymmetric hydrogenation. sioc-journal.cn The pyridine nitrogen can coordinate to the metal, creating a stable chelate ring that influences the electronic environment of the metal and the stereochemical outcome of the reaction.

Mechanistic Insights into Catalytic Activation and Reactivity

The catalytic activity of this compound and its derivatives is fundamentally rooted in the sequence of elementary steps that constitute the catalytic cycle. These steps, primarily involving a transition metal catalyst, typically include oxidative addition, transmetalation (in the case of cross-coupling reactions), and reductive elimination. The isopropoxy and iodo substituents on the pyridine ring play crucial roles in modulating the electronic and steric properties of the molecule, thereby influencing the kinetics and thermodynamics of these fundamental steps.

Oxidative Addition and Reductive Elimination Pathways

The initiation of many catalytic cross-coupling reactions involving this compound hinges on the oxidative addition of the carbon-iodine (C-I) bond to a low-valent transition metal center, most commonly palladium(0). libretexts.orgsioc-journal.cnchemrxiv.org The generally accepted mechanism for reactions like the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, which is often the rate-determining step. libretexts.orgresearchgate.net The reactivity order for aryl halides in this step is I > OTf > Br > Cl. libretexts.org This positions this compound as a highly reactive substrate for oxidative addition.

The oxidative addition process results in the formation of a square planar arylpalladium(II) intermediate. libretexts.orgchemrxiv.org For this compound, this intermediate would feature the 5-isopropoxypyridin-3-yl moiety and the iodide atom bonded to the palladium(II) center. The presence of the electron-donating isopropoxy group can influence the electron density at the palladium center in the resulting complex.

Following transmetalation (in cross-coupling reactions), the final key step is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, regenerating the Pd(0) catalyst and forming the desired carbon-carbon bond. libretexts.orgsioc-journal.cnchemrxiv.org The rate of reductive elimination can be influenced by the electronic nature of the ligands and the aryl group. Generally, electron-donating groups on the aryl ligand can affect the rate of this step. berkeley.edunih.gov For instance, studies on arylpalladium cyanide complexes have shown that aryl ligands with electron-donating substituents undergo reductive elimination to form arylnitriles faster than those with electron-withdrawing groups. berkeley.edunih.gov This suggests that the isopropoxy group on the pyridine ring could facilitate the reductive elimination step.

A generalized catalytic cycle for a Suzuki-Miyaura coupling involving this compound is depicted below:

| Step | Description | Intermediate/Product |

| 1. Oxidative Addition | The C-I bond of this compound adds to a Pd(0) complex. | Arylpalladium(II) halide complex |

| 2. Transmetalation | The aryl group from an organoboron reagent replaces the halide on the Pd(II) complex. | Di-organopalladium(II) complex |

| 3. Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated. | Coupled product and regenerated Pd(0) catalyst |

Ligand Exchange and Coordination Chemistry

The coordination of ligands to the metal center is a critical aspect that governs the stability and reactivity of the catalytic species throughout the cycle. beilstein-journals.org Ligand exchange kinetics, the rates at which ligands associate and dissociate from the metal center, play a significant role in catalysis. nih.govsolubilityofthings.com Strong-field ligands can stabilize the metal complex, but may also slow down ligand exchange, potentially hindering the catalytic turnover. chemijournal.com

In the context of this compound catalysis, the pyridine nitrogen atom can act as a ligand, coordinating to the transition metal center. This intramolecular coordination can influence the geometry and reactivity of the catalytic intermediates. The coordination chemistry of palladium(II) and platinum(II) with imidazole and pyrazole (B372694) ligands has been studied, revealing the formation of various complexes. rsc.org Similarly, the pyridine nitrogen of this compound can coordinate to the palladium center during the catalytic cycle.

The steric and electronic properties of the ligands are crucial. solubilityofthings.com For instance, the bite angle of bidentate phosphine ligands has been shown to influence the rate of reductive elimination from arylpalladium amido complexes. nih.gov The isopropoxy group at the 5-position of the pyridine ring, while not directly participating in bonding to the metal, exerts an electronic effect on the pyridine nitrogen, modulating its donor strength. Furthermore, its steric bulk could influence the approach of other ligands or substrates to the metal center.

The dynamics of ligand exchange can be complex and may proceed through associative, dissociative, or interchange mechanisms. solubilityofthings.com An associative mechanism involves the formation of a higher-coordinate intermediate, while a dissociative mechanism involves the initial loss of a ligand to generate a lower-coordinate, unsaturated species. researchgate.net The specific pathway taken will depend on factors such as the nature of the metal, the ligands, the solvent, and the reaction conditions. nih.govsolubilityofthings.com

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-Iodo-5-isopropoxypyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the isopropoxy group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide critical information about the connectivity of the atoms.

The expected signals would include:

Aromatic Protons: Three signals for the protons at positions 2, 4, and 6 of the pyridine ring. Their chemical shifts would be influenced by the electron-withdrawing effect of the nitrogen atom and the iodine atom, and the electron-donating effect of the isopropoxy group. The coupling constants between these protons would help to confirm their relative positions.

Isopropoxy Protons: A septet for the methine proton (-CH-) and a doublet for the two equivalent methyl groups (-CH₃). The integration of these signals would correspond to a 1:6 proton ratio.

A hypothetical data table for the ¹H NMR spectrum is presented below.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Predicted Value | s (singlet) | - | H-2 |

| Predicted Value | s (singlet) | - | H-4 |

| Predicted Value | s (singlet) | - | H-6 |

| Predicted Value | sept (septet) | J value | -OCH(CH₃)₂ |

| Predicted Value | d (doublet) | J value | -OCH(CH₃)₂ |

Note: Actual chemical shifts and coupling constants require experimental data.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the three carbons of the isopropoxy group. The carbon atom attached to the iodine (C-3) is expected to show a signal at a characteristically upfield-shifted position due to the heavy atom effect.

A projected data table for the ¹³C NMR spectrum is as follows.

| Chemical Shift (ppm) | Assignment |

| Predicted Value | C-2 |

| Predicted Value | C-3 |

| Predicted Value | C-4 |

| Predicted Value | C-5 |

| Predicted Value | C-6 |

| Predicted Value | -OCH(CH₃)₂ |

| Predicted Value | -OCH(CH₃)₂ |

Note: Actual chemical shifts require experimental data.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between coupled protons, for instance, confirming the coupling between the methine and methyl protons of the isopropoxy group and the couplings between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in confirming the placement of the iodo and isopropoxy substituents on the pyridine ring by showing correlations between the isopropoxy protons and the ring carbons, and between the ring protons and the substituted ring carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: Signals from the aromatic C-H bonds on the pyridine ring and the aliphatic C-H bonds of the isopropoxy group.

C=C and C=N stretching: Vibrations associated with the pyridine ring.

C-O stretching: A strong absorption band corresponding to the ether linkage of the isopropoxy group.

C-I stretching: A weaker absorption band typically found in the lower frequency region of the spectrum.

A table summarizing the expected IR absorption bands is provided below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| Predicted Range | Stretching | Aromatic C-H |

| Predicted Range | Stretching | Aliphatic C-H |

| Predicted Range | Stretching | C=C, C=N |

| Predicted Range | Stretching | C-O (ether) |

| Predicted Range | Stretching | C-I |

Note: Actual absorption frequencies require experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₈H₁₀INO), the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of iodine would be indicated by a characteristic isotopic pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which allows for the determination of the elemental composition of the molecule. This technique would be used to confirm the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would provide further structural information, for example, through the loss of the isopropoxy group or the iodine atom.

| Ion | Formula | Calculated m/z |

| [M]⁺ | [C₈H₁₀INO]⁺ | Calculated Value |

| [M - C₃H₇O]⁺ | [C₅H₃IN]⁺ | Calculated Value |

| [M - I]⁺ | [C₈H₁₀NO]⁺ | Calculated Value |

Note: The exact m/z values would be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org This method involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a unique pattern of spots of varying intensities. wikipedia.org By analyzing the positions and intensities of these diffracted spots, researchers can generate an electron density map of the molecule and, from that, a detailed model of the atomic and molecular structure, including bond lengths and angles. wikipedia.org

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. wikipedia.org The crystal is then mounted on a goniometer and exposed to a monochromatic X-ray beam. libretexts.org The resulting diffraction data is collected and processed mathematically to solve the crystal structure.

While X-ray crystallography provides definitive structural information, a search of the current scientific literature did not yield a specific published single-crystal X-ray diffraction study for this compound. However, structural analyses have been performed on closely related compounds. For instance, the crystal structures of derivatives such as 2-iodyl-3-isopropoxypyridine have been determined, providing insight into the solid-state conformations of similar molecular scaffolds. scispace.comresearchgate.net Such studies are crucial for understanding intermolecular interactions and packing forces within the crystal lattice, which can influence the physical properties of the solid material.

Chromatographic and Purification Techniques (e.g., Flash Chromatography, HPLC)

The synthesis of this compound, like many organic compounds, typically results in a crude product mixture containing unreacted starting materials, byproducts, and the desired compound. Therefore, effective purification is essential to isolate the target molecule with a high degree of purity. Flash chromatography and High-Performance Liquid Chromatography (HPLC) are two common and powerful techniques employed for this purpose.

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to drive the mobile phase through a column packed with a stationary phase, typically silica (B1680970) gel. interchim.frresearchgate.net This technique is widely used for routine purification of organic compounds due to its speed and efficiency. windows.net The choice of solvent system (mobile phase) is critical for achieving good separation and is usually determined by preliminary analysis using thin-layer chromatography (TLC).

In the context of synthesizing related iodo-isopropoxypyridine isomers, flash chromatography has proven to be an effective purification method. For example, in the synthesis of 3-iodo-4-isopropoxypyridine, the crude product was purified by flash chromatography on silica gel using a mixture of heptane (B126788) and ethyl acetate (B1210297) (7:3) as the eluent to yield the pure compound. nih.gov This demonstrates the utility of flash chromatography for separating such isomers from reaction impurities.

Table 1: Illustrative Flash Chromatography Parameters for a Pyridine Derivative

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase | Heptane:Ethyl Acetate (7:3) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that uses high pressure to force the solvent through a column with smaller particle sizes, leading to higher resolution and more efficient separations. flash-chromatography.com HPLC can be used for both analytical purposes (to determine the purity of a sample) and preparative purposes (to purify larger quantities of a compound).

For a compound like this compound, analytical HPLC would be employed to assess its purity after a purification step like flash chromatography. A common HPLC method for related compounds involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an additive like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. windows.netsielc.com The detector, typically a UV-Vis detector, would monitor the elution of the compound from the column. flash-chromatography.com The retention time and peak purity would provide crucial information about the sample's identity and cleanliness. Radiochemical purity of similar structures is also often assessed using HPLC. researchgate.net

Table 2: General HPLC Analysis Parameters

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase (e.g., C18, Primesep D sielc.com) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| Detector | UV-Vis |

These chromatographic techniques are indispensable tools in the synthesis and characterization of this compound, ensuring the high purity required for subsequent chemical reactions and analyses.

Future Research Directions and Synthetic Prospects

Exploration of Novel Synthetic Routes and Protecting Group Strategies

A key challenge in pyridine (B92270) synthesis is controlling regioselectivity. Novel approaches could involve innovative cyclization reactions, such as those starting from acyclic precursors that already contain the desired isopropoxy and iodo functionalities or their precursors. For instance, multicomponent reactions could offer a streamlined pathway to highly substituted pyridines.

Protecting group strategies are integral to the multi-step synthesis of complex molecules. The pyridine nitrogen, while not highly nucleophilic, can interfere with certain reactions, such as those involving organometallic reagents. The development of novel protecting groups or "self-protecting" reaction conditions could circumvent these issues. neliti.com An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, would be highly advantageous for the sequential functionalization of a molecule containing the 3-iodo-5-isopropoxypyridine scaffold. neliti.com For example, protecting the pyridine nitrogen could be necessary before performing a metal-halogen exchange at the C-3 position to prevent undesired side reactions.

Table 1: Potential Protecting Group Strategies for Pyridine Intermediates

| Protecting Group | Introduction Conditions | Cleavage Conditions | Orthogonal Compatibility | Potential Application in this compound Synthesis |

|---|---|---|---|---|

| N-Oxide | m-CPBA, H₂O₂ | PCl₃, PPh₃, H₂/Pd | Good | Can alter the electronic properties of the ring to direct substitution, then be removed. |

| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP | Strong Acid (e.g., TFA) | Excellent with base-labile groups (e.g., Fmoc) and silyl (B83357) ethers. creative-peptides.com | Protection of a precursor amino-pyridine before iodination or etherification. |

| Benzyl | Benzyl bromide, NaH | Hydrogenolysis (H₂/Pd) | Good with acid/base-labile groups. | Stable protection for the pyridine nitrogen during various transformations. |

Asymmetric Catalytic Transformations Utilizing this compound Precursors

The iodo-substituent serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, often through transition metal-catalyzed cross-coupling reactions. A significant future direction is the use of this compound derivatives in asymmetric catalysis to generate chiral molecules. While the pyridine core itself is achiral, it can be incorporated into a substrate that undergoes a stereoselective transformation.

For example, the iodine can be converted into a boronic ester or an organozinc reagent. This derivative could then be used as a nucleophile in an asymmetric addition to a prochiral aldehyde or ketone, catalyzed by a chiral ligand-metal complex, to produce a chiral secondary or tertiary alcohol. Another avenue involves the asymmetric hydrogenation of a double bond introduced onto a side chain attached at the 3-position. The development of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, would be crucial for achieving high enantioselectivity in such transformations. researchgate.net

Future work could focus on designing substrates derived from this compound that are optimal for existing asymmetric catalytic systems or on developing new catalysts specifically tailored for these pyridine-containing substrates.

Diversification of Functionalization Beyond Established Methods

While palladium-catalyzed cross-coupling reactions are the workhorse for functionalizing aryl iodides, future research will aim to diversify the types of chemical bonds and functional groups that can be introduced at the 3-position of the 5-isopropoxypyridine ring.

Promising areas include:

Photoredox and Metallaphotoredox Catalysis: These emerging fields use light to drive chemical reactions under mild conditions. This could enable novel transformations that are not accessible through traditional thermal catalysis, such as the direct C-H functionalization of coupling partners or the introduction of complex alkyl groups.

C-H Activation: Instead of relying on the iodo group, future methods could directly functionalize the C-2, C-4, or C-6 positions of the pyridine ring through transition metal-catalyzed C-H activation. This would provide a complementary strategy for building molecular complexity.

Copper-Catalyzed Couplings: Expanding the scope of copper-catalyzed reactions, such as aminations, thiolations, and trifluoromethylations, would provide valuable alternatives to palladium-based systems. researchgate.net

Nickel-Catalyzed Reactions: Nickel catalysis is gaining prominence for its ability to perform challenging cross-coupling reactions, including those involving sp³-hybridized carbon centers, which could be used to attach alkyl chains to the pyridine ring.

These advanced methods would significantly broaden the chemical space accessible from this compound, enabling the synthesis of a more diverse range of compounds for biological screening and materials science applications.

Development of Sustainable and Green Chemistry Approaches for Production

The pharmaceutical and chemical industries are increasingly focused on developing sustainable and environmentally benign manufacturing processes. pharmacyjournal.orgrsc.org Applying the principles of green chemistry to the synthesis of this compound is a critical area for future research. mdpi.comiipseries.org This involves a holistic approach to minimizing the environmental impact of the entire synthetic route. iipseries.org

Key objectives for a greener synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. ijirmps.org

Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO₂, or developing solvent-free reaction conditions. mdpi.com

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and often improve reaction efficiency. iipseries.org This includes exploring biocatalysis, where enzymes perform chemical transformations with high selectivity under mild conditions. mdpi.com

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure to reduce energy consumption. pharmacyjournal.org

Renewable Feedstocks: Investigating synthetic routes that begin from renewable biomass sources rather than petrochemicals. pharmacyjournal.org

Table 2: Comparison of Hypothetical Synthetic Routes Based on Green Chemistry Principles

| Metric | Traditional Route (Hypothetical) | Greener Route (Prospective) |

|---|---|---|

| Starting Material | Petroleum-derived pyridine | Pyridine derivative from biomass |

| Solvent | Chlorinated solvents (e.g., Dichloromethane, Chloroform) | Water, Ethanol, or solvent-free |

| Iodination Reagent | I₂ with stoichiometric strong base or organolithium reagent | Catalytic iodination using a recyclable catalyst and a milder oxidant |

| Purification | Multi-column chromatography with high solvent usage | Crystallization or extraction with recyclable solvents |

| Atom Economy | Lower, due to use of stoichiometric reagents | Higher, due to catalytic steps |

| E-Factor (Waste/Product Ratio) | High | Low |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

To accelerate the discovery of new medicines and materials, the integration of chemical synthesis with automated platforms and high-throughput experimentation (HTE) is essential. nih.gov HTE allows for the rapid screening of hundreds or thousands of reaction conditions in parallel, dramatically speeding up the optimization process compared to traditional one-at-a-time methods. nih.gov

The derivatization of this compound is particularly well-suited for HTE. For instance, in a drug discovery program, an automated platform could be used to react this compound with a large library of boronic acids via a Suzuki coupling reaction. The HTE workflow would use robotic liquid handlers to dispense reagents into 96- or 384-well plates, enabling the screening of various catalysts, ligands, bases, and solvents to find the optimal conditions for each specific coupling. nih.gov

Future research will focus on developing robust and broadly applicable reaction conditions for functionalizing this compound that are compatible with automated platforms. This includes identifying reactions that are not sensitive to air or moisture and that proceed to high conversion with minimal byproduct formation, simplifying automated purification and analysis.

Table 3: Example of a High-Throughput Experimentation (HTE) Plate Layout for Suzuki Reaction Optimization Reaction: this compound + Arylboronic Acid

| Well | Pd Catalyst (Variable 1) | Ligand (Variable 2) | Base (Variable 3) |

|---|---|---|---|

| A1 | Pd(OAc)₂ | SPhos | K₂CO₃ |

| A2 | Pd(OAc)₂ | SPhos | K₃PO₄ |

| A3 | Pd(OAc)₂ | XPhos | K₂CO₃ |

| A4 | Pd(OAc)₂ | XPhos | K₃PO₄ |

| B1 | Pd₂(dba)₃ | SPhos | K₂CO₃ |

| B2 | Pd₂(dba)₃ | SPhos | K₃PO₄ |

| B3 | Pd₂(dba)₃ | XPhos | K₂CO₃ |

| B4 | Pd₂(dba)₃ | XPhos | K₃PO₄ |

Q & A

Q. What are the standard synthetic routes for preparing 3-Iodo-5-isopropoxypyridine in laboratory settings?

The synthesis typically involves halogenation and alkoxylation steps. A common approach is nucleophilic substitution on a pre-functionalized pyridine ring. For example, 5-isopropoxypyridine derivatives can undergo iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Reaction optimization includes temperature control (e.g., 0–25°C) and solvent selection (e.g., dichloromethane or THF). Characterization of the product via -NMR and mass spectrometry (MS) is critical to confirm regioselectivity and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- -NMR and -NMR : To confirm the substitution pattern and isopropoxy group integration.

- High-resolution mass spectrometry (HRMS) : For molecular ion verification.

- FT-IR : To identify C-I (500–600 cm) and ether (C-O-C, ~1100 cm) stretches. Predicted physicochemical properties (e.g., pKa = 2.46 ± 0.10) can guide solubility and stability assessments .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The iodine atom at position 3 acts as a strong leaving group, making the compound suitable for Suzuki-Miyaura or Ullmann couplings. The electron-donating isopropoxy group at position 5 modulates the pyridine ring’s electron density, potentially affecting reaction rates. Baseline studies recommend palladium catalysts (e.g., Pd(PPh)) and polar aprotic solvents (e.g., DMF) for efficient coupling .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

Competing iodination at undesired positions can be minimized by:

- Directed ortho-metalation : Using a temporary directing group (e.g., -OMe) to block unwanted sites.

- Low-temperature kinetics : Slowing reaction rates to favor thermodynamic control.

- Computational modeling : DFT calculations to predict regioselectivity and optimize reaction pathways. Post-reaction HPLC analysis is recommended to quantify byproducts .

Q. How can computational chemistry aid in predicting the stability of this compound under varying conditions?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) can model degradation pathways, such as C-I bond cleavage or oxidation of the isopropoxy group. These methods predict stability under thermal stress (e.g., 293.9°C boiling point) or acidic conditions (pKa ≈ 2.46). Experimental validation via accelerated stability studies (40°C/75% RH) is advised .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

Discrepancies in antimicrobial or kinase inhibition data may arise from differences in assay conditions (e.g., bacterial strains, ATP concentrations). Researchers should:

Q. How does steric hindrance from the isopropoxy group influence the compound’s utility in medicinal chemistry?

The bulky isopropoxy group may limit binding to flat active sites (e.g., kinase ATP pockets). Solutions include:

- Structure-activity relationship (SAR) studies : Truncating or replacing the isopropoxy group with smaller substituents (e.g., -OCH).

- Co-crystallization studies : To visualize steric clashes and guide scaffold optimization .

Methodological Guidance

Designing a stability study for this compound in aqueous solutions

- Parameters : pH (1–10), temperature (25–60°C), and light exposure.

- Analytical tools : HPLC-UV to monitor degradation products; LC-MS for structural identification.

- Data interpretation : Use Arrhenius plots to extrapolate shelf-life under ambient conditions .

Resolving spectral overlaps in -NMR of this compound derivatives

- Techniques : 2D NMR (COSY, HSQC) to assign coupled protons and carbons.

- Solvent selection : Deuterated DMSO for improved resolution of aromatic protons.

- Dynamic NMR : Variable-temperature studies to separate broadened peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.